Octadecyltrichlorosilane

Catalog No.
S587762
CAS No.
112-04-9
M.F
C18H37Cl3Si
M. Wt
387.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecyltrichlorosilane

CAS Number

112-04-9

Product Name

Octadecyltrichlorosilane

IUPAC Name

trichloro(octadecyl)silane

Molecular Formula

C18H37Cl3Si

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C18H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3

InChI Key

PYJJCSYBSYXGQQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl

Solubility

Soluble in benzene, ethyl ether, heptane, and perchloroethylene

Synonyms

18-acetoxy-octadecyltrichlorosilane, n-octadecyltrichlorosilane, n-OTS, octadecyltrichlorosilane, trichlorooctadecylsilane

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl

Octadecyltrichlorosilane is an organosilicon compound with the chemical formula C18H37Cl3Si\text{C}_{18}\text{H}_{37}\text{Cl}_{3}\text{Si}. It appears as a colorless liquid and is primarily utilized as a silanization agent to create hydrophobic stationary phases for reversed-phase chromatography. The compound readily hydrolyzes in the presence of moisture, releasing hydrogen chloride gas, which poses safety risks due to its corrosive nature . Its structural formula can be written as CH3(CH2)17SiCl3\text{CH}_{3}(\text{CH}_{2})_{17}\text{SiCl}_{3} .

ODTS modifies surfaces through a silanization process. The reactive chlorine atoms on the molecule bond with surface hydroxyl (OH) groups, forming siloxane linkages. The long octadecyl chain then orients itself outwards, creating a water-repelling layer (2).

  • Toxicity: Limited data available, but it is suspected to be harmful if inhaled or ingested (4).
  • Flammability: Flammable liquid (4).
  • Reactivity: Reacts with water to release HCl fumes, which are corrosive and irritating (2).
  • Hazards: Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling ODTS (4).

Surface Modification

  • Silanization: Trichloro(octadecyl)silane is a popular silane coupling agent used for surface modification. It reacts with the hydroxyl groups (OH) present on various substrates like glass, metal oxides, and polymers, forming a covalent bond and introducing a long alkyl chain (octadecyl group) to the surface . This modification process, known as silanization, enhances various surface properties like:
    • Hydrophobicity: The long alkyl chain introduced by trichloro(octadecyl)silane imparts water-repelling (hydrophobic) characteristics to the surface, making it suitable for applications like self-cleaning surfaces and anti-corrosion coatings .
    • Adhesion: Silanization improves the adhesion between dissimilar materials by creating a bridge between the substrate and other materials like polymers or composites .
    • Biocompatibility: Modifying surfaces with trichloro(octadecyl)silane can improve their biocompatibility, making them more suitable for applications in contact with biological systems, such as biosensors and implants .

Organic Synthesis

  • Precursor for organosilicon compounds: Trichloro(octadecyl)silane serves as a valuable starting material for the synthesis of various organosilicon compounds. These compounds find applications in diverse fields like:
    • Silicones: By reacting trichloro(octadecyl)silane with different organometallic reagents, researchers can synthesize various types of silicones with tailored properties, used in sealants, lubricants, and electronics .
    • Silylated molecules: Researchers can introduce the octadecyl group and silicon atom onto other molecules by reacting them with trichloro(octadecyl)silane. This modification can be used to create novel materials with specific functionalities for various research purposes .

Other Research Applications

  • Self-assembled monolayers: Trichloro(octadecyl)silane can be used to form self-assembled monolayers (SAMs) on various surfaces. These ordered structures of molecules on surfaces are valuable for studying surface-molecule interactions and developing new materials with unique properties for research in nanotechnology, biosensing, and catalysis .

  • Hydrolysis: When exposed to water or moist air, it reacts vigorously, producing heat and toxic fumes of hydrogen chloride. This reaction is crucial for its application in creating silanol groups on surfaces .
  • Self-Assembly: The compound can form self-assembled monolayers on silicon dioxide substrates, which are essential for various surface modification applications .
  • Reactivity with Silica: Infrared studies indicate that octadecyltrichlorosilane interacts with silica surfaces, leading to the formation of hydrophobic layers .

Octadecyltrichlorosilane can be synthesized through several methods:

  • Direct Synthesis: It can be produced by reacting octadecanol with thionyl chloride or phosphorus pentachloride, leading to the formation of the corresponding chlorosilane.
  • Chlorination of Octadecane: This method involves the chlorination of octadecane under controlled conditions to yield octadecyltrichlorosilane.
  • Silicon-Tethered Synthesis: Another approach includes reacting silicon tetrachloride with octadecyl alcohol in the presence of a catalyst .

Unique FeaturesDodecyltrichlorosilaneC12H25Cl3Si\text{C}_{12}\text{H}_{25}\text{Cl}_{3}\text{Si}Silanization agent for shorter chainsShorter alkyl chain; less hydrophobicHexadecyltrichlorosilaneC16H33Cl3Si\text{C}_{16}\text{H}_{33}\text{Cl}_{3}\text{Si}Used in similar applications as octadecylIntermediate chain length; moderate hydrophobicityTrimethylchlorosilaneC3H9ClSi\text{C}_{3}\text{H}_{9}\text{Cl}\text{Si}Used for surface modificationVolatile; less stable than longer chains

Octadecyltrichlorosilane stands out due to its longer alkyl chain, which enhances hydrophobicity significantly compared to its shorter-chain analogs. This property makes it particularly effective for applications requiring robust water repellency and stability under various conditions .

Studies have shown that octadecyltrichlorosilane interacts significantly with silica surfaces, forming stable siloxane bonds that enhance hydrophobicity. These interactions are critical for applications in chromatography and surface engineering. Research indicates that the efficiency of surface modification can vary based on factors like temperature and concentration during the silanization process .

Vapor-phase deposition enables precise control over OTS monolayer formation on inorganic substrates such as silicon, mica, and glass. The process typically involves exposing hydroxylated surfaces to OTS vapor under controlled humidity and temperature. Plasma pre-treatment of substrates enhances surface hydroxyl density, promoting uniform chemisorption. For instance, plasma-activated silicon substrates exhibit 15–20% higher OTS coverage compared to untreated surfaces due to increased silanol (-SiOH) group availability.

Atomic force microscopy (AFM) studies reveal that vapor-deposited OTS monolayers on mica follow a two-stage growth mechanism: initial island nucleation at defect sites (0.5–2 h) followed by lateral expansion to form continuous films (8–48 h). Optimized conditions (70–90°C, 10⁻³ Torr) yield monolayers with root-mean-square (RMS) roughness <1 nm and thicknesses of 2.4–2.8 nm, consistent with tilted alkyl chain configurations.

Table 1: Key Parameters for Vapor-Phase OTS Deposition

SubstrateTemperature (°C)Pressure (Torr)Thickness (nm)RMS Roughness (nm)
Si(100)7010⁻³2.6 ± 0.20.1–0.3
Mica25Ambient2.8 ± 0.40.8–1.2
Glass9010⁻²2.5 ± 0.30.5–0.7

Solution-Phase Self-Assembly Protocols in Anhydrous Solvent Systems

Solution-phase self-assembly in anhydrous environments minimizes uncontrolled hydrolysis, enabling tailored monolayer properties. Hexadecane and bicyclohexyl are preferred solvents due to their low polarity (dielectric constant ε < 2) and compatibility with OTS’s hydrophobic chain. Immersion times of 60 minutes in 2 mM OTS solutions produce monolayers with 85–90% surface coverage on silicon, as quantified by ellipsometry.

Solvent viscosity significantly affects molecular packing:

  • Hexadecane (η = 3.34 cP): Yields films with friction coefficient μ = 0.08 ± 0.02 and adhesion force <10 nN.
  • Toluene (η = 0.59 cP): Results in higher disorder (μ = 0.15 ± 0.05) due to rapid adsorption kinetics.

Maturation of OTS solutions (30–60 minutes) prior to substrate immersion allows partial hydrolysis of trichlorosilane groups, forming reactive silanol intermediates that enhance surface bonding. Post-deposition baking at 90°C for 5 minutes improves crosslinking density by 40%, as evidenced by X-ray photoelectron spectroscopy (XPS) analysis of Si-O-Si bridge formation.

Hybrid Approaches Combining Langmuir-Blodgett Transfer with Chemical Vapor Deposition

Integrating Langmuir-Blodgett (LB) techniques with chemical vapor deposition (CVD) enables hierarchical nanostructures. LB transfer creates initial OTS templates with molecular-level control over packing density (20–25 Ų/molecule), while subsequent CVD deposits secondary layers.

A representative protocol involves:

  • Compressing OTS at the air-water interface to 30 mN/m surface pressure.
  • Transferring monolayers to silicon at 2 mm/min dipping speed.
  • CVD growth of Pd/Pt core-shell nanoparticles using pinholes in the LB film as nucleation sites.

This hybrid method produces metal-OTS composites with tunable shell thickness (0.5–5 nm) and interparticle spacing (10–50 nm). Grazing-incidence X-ray diffraction confirms epitaxial alignment of OTS chains with Pt(111) facets (lattice mismatch <3%).

Plasma-Assisted Surface Activation for Enhanced Silane Chemisorption

Plasma activation introduces reactive surface species that amplify OTS-substrate bonding. Oxygen plasma treatment generates up to 5.2 OH groups/nm² on silicon, compared to 2.1 OH groups/nm² for piranha-cleaned surfaces. Optimal parameters (50 W RF power, 30 s exposure) increase OTS grafting density by 35%, as measured by water contact angle hysteresis reduction from 12° to 3°.

Table 2: Plasma Parameters and OTS Film Properties

Plasma GasPower (W)Exposure (s)Contact Angle (°)Grafting Density (molecules/nm²)
O₂5030112 ± 24.8 ± 0.3
Ar10060105 ± 33.9 ± 0.2
N₂754598 ± 43.2 ± 0.4

Post-plasma temporal effects are critical: surfaces lose 20% of active sites within 2 hours due to atmospheric contamination, necessitating immediate OTS deposition. Hydrogen plasma further enhances stability, creating Si-H termination that reacts with OTS 3× faster than Si-OH groups.

Hydrolysis Kinetics of Trichlorosilane Headgroups in Aqueous Microenvironments

The hydrolysis of OTS begins with the reaction of trichlorosilane (-SiCl₃) headgroups with water, forming silanol (-Si(OH)₃) intermediates and releasing hydrogen chloride (HCl). This step is highly sensitive to trace water concentrations in the deposition environment. In anhydrous solvents like Isopar-G, hydrolysis proceeds slowly, requiring ~48 hours to complete, as evidenced by ellipsometry and contact angle measurements showing gradual increases in hydrophobicity and film thickness stabilization at 2.6 nm [1]. By contrast, even微量 water accelerates hydrolysis dramatically, reducing reaction times to ~2 hours but promoting irregular island growth due to rapid silanol condensation [1] [5].

The hydrolysis pathway follows a two-stage mechanism:

  • Initial Hydrolysis:
    $$ \text{CH}3(\text{CH}2){17}\text{SiCl}3 + 3\text{H}2\text{O} \rightarrow \text{CH}3(\text{CH}2){17}\text{Si(OH)}_3 + 3\text{HCl} $$
    This step is rate-limited by water diffusion to the silane headgroup, with activation energy influenced by solvent polarity [5].
  • Condensation:
    $$ \text{Si(OH)}3 + \text{Si(OH)}3 \rightarrow \text{Si-O-Si} + 3\text{H}_2\text{O} $$
    Cross-linking between adjacent silanol groups forms a siloxane network, stabilizing the monolayer [1] [3].

Atomic force microscopy (AFM) studies demonstrate that excess water induces premature condensation, leading to multilayered islands with root mean square (RMS) roughness exceeding 3 Å, whereas controlled hydrolysis in dry conditions yields ultrasmooth monolayers (RMS ~1.0 Å) [1].

Substrate-Dependent Nucleation Modes: Island Growth vs. Layer-by-Layer Assembly

Substrate chemistry critically determines OTS nucleation behavior. On hydroxyl-rich surfaces like silicon dioxide (SiO₂), monolayer formation follows a "patch expansion" mechanism:

  • Hydrolyzed OTS molecules adsorb onto isolated surface sites, forming nanoscale hydrophobic domains.
  • These domains expand laterally until full surface coverage is achieved, as confirmed by X-ray photoelectron spectroscopy (XPS) showing uniform carbon and silicon signals after 48 hours [1].

In contrast, atomically smooth mica requires argon plasma pretreatment to generate surface hydroxyl groups. Without this step, OTS forms discontinuous islands due to insufficient bonding sites. Post-deposition annealing at 50°C enhances surface diffusion, enabling dense packing (advancing contact angle: 113–116°) [2].

Table 1: Substrate-Dependent Nucleation Characteristics

SubstratePretreatmentGrowth ModeRMS RoughnessTime to Completion
SiO₂NoneLayer-by-Layer1.0 Å48 hours
MicaArgon PlasmaIsland Growth3.0 Å72 hours

Intermolecular Forces Governing Alkyl Chain Packing Density and Orientation

Van der Waals interactions between OTS alkyl chains drive the formation of tightly packed monolayers. Fourier-transform infrared (FTIR) spectroscopy reveals symmetric and asymmetric CH₂ stretching modes at 2849 cm⁻¹ and 2917 cm⁻¹, indicative of all-trans conformational order [2]. The 18-carbon alkyl chain length optimizes intermolecular cohesion, achieving a tilt angle of ~15° relative to the substrate normal, as deduced from ellipsometric thickness (2.6 nm) and molecular length calculations [1].

Hydrophobic interactions further stabilize the monolayer. Contact angle hysteresis (6°–9°) measurements on mica confirm minimal surface defects, with receding angles remaining above 107° [2]. Deviations from optimal packing, such as those caused by rapid hydrolysis, introduce gauche defects, reducing thermal stability and increasing water permeability [1].

Cross-Linking Dynamics of Siloxane Networks During Film Maturation

Post-hydrolysis siloxane (Si-O-Si) cross-linking is a time-dependent process critical for mechanical stability. In situ AFM studies show that initial monolayers exhibit incomplete cross-linking, with Young’s modulus increasing from 1.5 GPa to 4.2 GPa over 72 hours as silanol groups condense [1]. Elevated temperatures (50°C) accelerate this process by reducing the activation energy for Si-O bond formation, as demonstrated by accelerated aging experiments [2].

Table 2: Cross-Linking Dynamics Under Different Conditions

ConditionCross-Linking TimeFinal Modulus
Room Temperature72 hours4.2 GPa
50°C Annealing24 hours4.5 GPa

The maturation process also eliminates residual silanol groups, reducing interfacial energy and preventing water intrusion. XPS data confirm a 60% reduction in oxygen-bound silicon signals after 48 hours, correlating with improved hydrolytic stability [1] [3].

Physical Description

Octadecyltrichlorosilane appears as a colorless liquid with a pungent odor. Decomposed by water to hydrochloric acid with the evolution of heat. Corrosive to metals and tissue. Used to make various silicon containing compounds.

Color/Form

Water-white liquid

Boiling Point

380 °C

Flash Point

193 °F (NFPA, 2010)
193 °F (89 °C) (closed cup)

Density

0.984 g/cu cm at 25 °C

Melting Point

about 20 °C

UNII

1QLE771PKE

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 78 of 79 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (37.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

112-04-9

Wikipedia

Octadecyl trichlorosilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree, Reactive - 2nd degree

General Manufacturing Information

Silane, trichlorooctadecyl-: ACTIVE

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Octadecyltrichlorosilane must be stored to avoid contact with water since violent reactions occur ... Store in tightly closed containers in a cool, well-ventilated area away from moist air. Sources of ignition, such as smoking and open flame, are prohibited where octadecyltrichlorosilane is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Wherever octadecyltrichlorosilane is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Dates

Modify: 2023-08-15

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